Cas no 529508-57-4 (5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine)
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,1-f][1,2,4]triazine, 5-(bromomethyl)-4-chloro-
- 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
- 529508-57-4
- DB-095049
- 5-bromomethyl-4-chloro-pyrrolo[2,1-f][1,2,4]triazine
- SCHEMBL1220529
- 5-bromomethyl-4-chloro-pyrrolo[2, 1-f][1,2,4]triazine
- AYCNJTDTQXSPEW-UHFFFAOYSA-N
- CS-0453289
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- Inchi: 1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2
- InChI Key: AYCNJTDTQXSPEW-UHFFFAOYSA-N
- SMILES: BrCC1C=CN2C=1C(=NC=N2)Cl
Computed Properties
- Exact Mass: 244.93565
- Monoisotopic Mass: 244.93554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005399-1g |
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | 95% | 1g |
$979.65 | 2023-09-01 | |
| TRC | B994118-5mg |
5-Bromomethyl-4-chloro-pyrrolo[2,1-F][1,2,4]triazine |
529508-57-4 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994118-10mg |
5-Bromomethyl-4-chloro-pyrrolo[2,1-F][1,2,4]triazine |
529508-57-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B994118-50mg |
5-Bromomethyl-4-chloro-pyrrolo[2,1-F][1,2,4]triazine |
529508-57-4 | 50mg |
$ 295.00 | 2022-06-06 | ||
| Crysdot LLC | CD11110124-1g |
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | 95+% | 1g |
$1152 | 2024-07-17 | |
| Chemenu | CM197058-250mg |
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | 95% | 250mg |
$448 | 2024-07-15 | |
| Chemenu | CM197058-500mg |
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | 95% | 500mg |
$597 | 2024-07-15 | |
| A2B Chem LLC | AG31994-100mg |
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | >95% | 100mg |
$268.00 | 2024-04-19 | |
| A2B Chem LLC | AG31994-250mg |
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | >95% | 250mg |
$333.00 | 2024-04-19 | |
| A2B Chem LLC | AG31994-1g |
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine |
529508-57-4 | >95% | 1g |
$660.00 | 2024-04-19 |
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine Suppliers
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine: A Comprehensive Overview
The compound 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, with the CAS number 529508-57-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrrolo-triazines, which are known for their unique structural properties and potential applications in drug design and advanced materials. The molecule features a fused bicyclic system combining a pyrrole ring with a triazine moiety, further substituted with a bromomethyl group at position 5 and a chlorine atom at position 4. These substituents play a crucial role in modulating the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of pyrrolo-triazine derivatives as promising candidates for various applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that these compounds exhibit significant anti-cancer activity due to their ability to inhibit key enzymes involved in tumor progression. The presence of the bromomethyl group in 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine enhances its bioavailability and selectivity towards specific molecular targets, making it a valuable lead compound for drug development.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The triazine core is known for its thermal stability and mechanical strength, which are desirable properties for high-performance polymers. Recent advancements in polymer chemistry have leveraged the unique structure of pyrrolo-triazines to develop novel materials with enhanced durability and conductivity. The substitution pattern of this compound further tailors its properties for specific applications, such as in electronics or aerospace industries.
The synthesis of 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Researchers have optimized reaction conditions to achieve high yields and purity levels. For example, a study published in Organic Letters described a microwave-assisted synthesis approach that significantly reduced reaction time while maintaining product quality. This highlights the importance of continuous innovation in synthetic methodologies to meet the growing demand for complex organic molecules.
The structural versatility of this compound also makes it an attractive candidate for click chemistry applications. The bromomethyl group serves as an ideal site for further functionalization through nucleophilic substitution reactions. This enables chemists to introduce additional functional groups or linkers, thereby expanding the scope of potential applications. Recent research has demonstrated the successful incorporation of this compound into bioconjugates for targeted drug delivery systems.
In terms of spectroscopic characterization, modern analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine. These methods provide detailed insights into the molecular architecture and help validate the outcomes of synthetic procedures. Furthermore, computational modeling tools have been employed to predict the compound's electronic properties and interaction profiles with biological systems.
The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, there is a growing need to assess the eco-friendly aspects of chemical compounds. Preliminary studies suggest that pyrrolo-triazines exhibit moderate biodegradability under controlled conditions. However, further research is required to fully understand their environmental fate and potential risks.
In conclusion, 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, with CAS number 529508-57-4, represents a versatile platform for exploring diverse applications across multiple disciplines. Its unique structure and functional substituents make it an invaluable tool in modern chemical research. As advancements continue to unfold in both synthetic methodologies and application domains, this compound is poised to play an even more significant role in shaping future innovations.
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